Cas no 1072944-75-2 (6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde)
6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- ACMC-2098pj
- AG-D-22394
- AK-89224
- ANW-15557
- BD239673
- CTK4A5168
- KB-44943
- CS-0212680
- PAHPNWWTCINFQJ-UHFFFAOYSA-N
- MFCD11504923
- XSB94475
- SCHEMBL1870362
- 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, AldrichCPR
- BS-25199
- AKOS015834032
- 1072944-75-2
- 6-Bromo-3-formyl-7-methylimidazo[1,2-a]pyridine
- DTXSID10674796
- 6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde
-
- MDL: MFCD11504923
- Inchi: 1S/C9H7BrN2O/c1-6-2-9-11-3-7(5-13)12(9)4-8(6)10/h2-5H,1H3
- InChI Key: PAHPNWWTCINFQJ-UHFFFAOYSA-N
- SMILES: BrC1=CN2C(C=O)=CN=C2C=C1C
Computed Properties
- Exact Mass: 237.97400
- Monoisotopic Mass: 237.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
- PSA: 34.37000
- LogP: 2.21770
6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215044-1g |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 95% | 1g |
£225.00 | 2022-03-01 | |
| Fluorochem | 215044-5g |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 95% | 5g |
£900.00 | 2022-03-01 | |
| TRC | B694660-100mg |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 100mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B694660-250mg |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 250mg |
$ 230.00 | 2023-04-18 | ||
| TRC | B694660-500mg |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 500mg |
$ 351.00 | 2023-04-18 | ||
| TRC | B694660-1g |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 1g |
$ 410.00 | 2022-06-06 | ||
| Alichem | A029184917-5g |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 95% | 5g |
$745.56 | 2023-09-04 | |
| Chemenu | CM151294-5g |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 95% | 5g |
$640 | 2021-08-05 | |
| Chemenu | CM151294-5g |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1072944-75-2 | 95% | 5g |
$*** | 2023-04-03 | |
| abcr | AB272973-1 g |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde; 96% |
1072944-75-2 | 1 g |
€348.00 | 2023-07-20 |
6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde Suppliers
6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde Related Literature
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Overview
The compound 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, identified by the CAS number 1072944-75-2, is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique electronic properties and biological activities. The presence of a bromine atom at position 6 and a methyl group at position 7, along with an aldehyde group at position 3, contributes to its distinct chemical reactivity and functional versatility.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde structure has been shown to exhibit promising activity in preclinical models, making it a valuable candidate for further exploration in therapeutic applications. Researchers have also investigated its potential as a building block for more complex molecular architectures, leveraging its reactivity at the aldehyde group for subsequent functionalization.
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions, including nucleophilic aromatic substitution and alkylation processes. These methods have been optimized to achieve high yields and purity levels, ensuring its suitability for both academic research and industrial applications. The compound's stability under various reaction conditions has been thoroughly characterized, making it a reliable intermediate in synthetic chemistry workflows.
In terms of applications, 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has found utility in the fields of materials science and analytical chemistry. Its electronic properties make it a candidate for use in organic electronics, while its functional groups enable it to serve as a probe in sensing applications. Recent advancements in computational chemistry have also facilitated the modeling of this compound's interactions with biological systems, providing deeper insights into its potential pharmacokinetic profiles.
The toxicity and environmental impact of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde have been subjects of recent research interest. Studies indicate that while it exhibits moderate cytotoxicity against certain cancer cell lines, its environmental fate and degradation pathways require further investigation to ensure sustainable use. Regulatory frameworks governing its handling and disposal are being developed in alignment with global chemical management standards.
In conclusion, 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde stands as a significant molecule at the intersection of organic synthesis and applied chemistry. Its structural features and functional diversity continue to drive innovative research across multiple disciplines. As scientific understanding of this compound evolves, so too does its potential to contribute to advancements in medicine, materials science, and beyond.
1072944-75-2 (6-Bromo-7-methylimidazo1,2-apyridine-3-carbaldehyde) Related Products
- 30384-96-4(6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde)
- 1019020-14-4(7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde)
- 728864-58-2(Imidazo[1,2-a]pyridine-3-carboxaldehyde,6-bromo-2-methyl-)
- 881841-44-7(6-bromo-5-methyl-Imidazo[1,2-a]pyridine-2-carboxaldehyde)
- 881841-48-1(8-bromo-6-methyl-Imidazo[1,2-a]pyridine-2-carboxaldehyde)
- 1296225-18-7(6-bromo-5-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde)
- 1194375-12-6(8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde)
- 885276-09-5(6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde)
- 1033202-08-2(8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde)
- 881841-46-9(6-bromo-8-methyl-Imidazo[1,2-a]pyridine-2-carboxaldehyde)